1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile 1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2247107-84-0
VCID: VC6176123
InChI: InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2
SMILES: C1C2(CC1(OC2)CN)C#N
Molecular Formula: C7H10N2O
Molecular Weight: 138.17

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile

CAS No.: 2247107-84-0

Cat. No.: VC6176123

Molecular Formula: C7H10N2O

Molecular Weight: 138.17

* For research use only. Not for human or veterinary use.

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile - 2247107-84-0

Specification

CAS No. 2247107-84-0
Molecular Formula C7H10N2O
Molecular Weight 138.17
IUPAC Name 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile
Standard InChI InChI=1S/C7H10N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-2,4-5,9H2
Standard InChI Key ZTUDNPLPRFPOQQ-UHFFFAOYSA-N
SMILES C1C2(CC1(OC2)CN)C#N

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Functional Groups

The core structure of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is defined by a bicyclo[2.1.1]hexane skeleton, a strained bicyclic system comprising two fused rings: a three-membered oxabicyclo ring and a four-membered carbocycle . The "2-oxa" designation indicates the presence of an oxygen atom within the smaller ring, while the "1-aminomethyl" and "4-carbonitrile" groups occupy distinct positions on the larger ring . This arrangement imposes significant steric constraints, influencing both the compound’s reactivity and conformational stability.

The aminomethyl group (–CH2NH2) introduces a primary amine functionality, enabling participation in hydrogen bonding and nucleophilic reactions. Conversely, the carbonitrile group (–CN) contributes electron-withdrawing characteristics, enhancing the compound’s polarity and potential for dipole-dipole interactions . Molecular modeling suggests that the juxtaposition of these groups creates a polarized electronic environment, which may facilitate interactions with biological targets or catalytic surfaces .

Molecular Formula and Physicochemical Properties

The molecular formula of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile is C7H9N2O, corresponding to a molecular weight of 151.16 g/mol . Key physicochemical parameters, inferred from structurally related compounds, include:

PropertyValueSource Compound Analogue
LogP (Partition Coefficient)Estimated -2.14-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Polar Surface Area~73 ŲBicyclic amino acid derivatives
Hydrogen Bond Donors1 (NH2 group)Structural analysis
Hydrogen Bond Acceptors3 (O, CN, NH2)SMILES notation

The relatively low LogP value suggests moderate hydrophilicity, likely due to the oxygen and nitrile groups. This property may enhance solubility in polar aprotic solvents, a trait advantageous for synthetic applications .

Synthesis and Manufacturing

Photochemical Cyclization Strategies

The synthesis of bicyclo[2.1.1]hexane derivatives often relies on photochemical [2+2] cycloaddition reactions, leveraging ultraviolet light to induce ring formation . For 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile, a plausible pathway involves:

  • Precursor Preparation: Starting with a suitably functionalized cyclohexene derivative, such as a methylenecyclobutanecarboxylate, to establish the bicyclic backbone .

  • Oxabicyclo Formation: Photoirradiation of the precursor in the presence of a sensitizer (e.g., acetone) to promote [2+2] cycloaddition, forming the strained oxabicyclo[2.1.1]hexane core.

  • Functional Group Introduction: Sequential reactions to install the aminomethyl and carbonitrile groups. For example, reductive amination could introduce the –CH2NH2 moiety, while a cyanation reaction (e.g., using KCN or CuCN) would add the nitrile group .

AstaTech Inc. reports the commercial availability of this compound at 95% purity, synthesized via optimized large-scale protocols (CAS 2247107-84-0) . Industrial production likely employs continuous-flow photochemical reactors to enhance yield and scalability, as demonstrated in related bicyclic systems .

Challenges in Stereochemical Control

The strained geometry of the bicyclo[2.1.1]hexane framework complicates stereochemical outcomes during synthesis. Computational studies indicate that ring strain (estimated at ~30 kcal/mol) predisposes the molecule to racemization under basic or high-temperature conditions . Mitigation strategies include:

  • Low-Temperature Reactions: Conducting functionalization steps at or below 0°C to minimize epimerization .

  • Protective Group Chemistry: Temporarily masking the amine group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups during synthesis .

Industrial and Research Applications

Chemical Synthesis

The compound’s dual functionality (–NH2 and –CN) makes it a versatile building block for:

  • Heterocyclic Chemistry: Serving as a precursor to imidazoles or triazoles via cycloaddition reactions with nitriles .

  • Polymer Science: Incorporating into specialty polymers to enhance thermal stability or solubility .

Material Science

The strained bicyclic framework could impart unique mechanical properties to polymers or metal-organic frameworks (MOFs), though this remains speculative without experimental data.

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